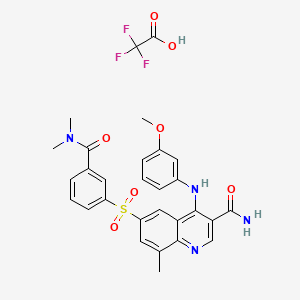

GSK256066 2,2,2-trifluoroacetic acid

説明

GSK256066 2,2,2-trifluoroacetic acid is a selective and high-affinity phosphodiesterase 4 (PDE) inhibitor, with an IC50 of 3.2 pM for PDE4B . It has been developed for the research of chronic obstructive pulmonary disease .

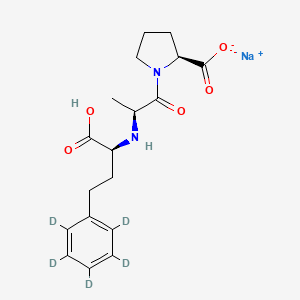

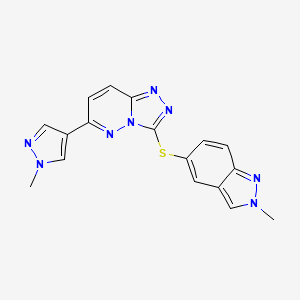

Molecular Structure Analysis

The molecular formula of GSK256066 2,2,2-trifluoroacetic acid is C29H27F3N4O7S. The InChI and SMILES strings provide a textual representation of the compound’s structure.Chemical Reactions Analysis

GSK256066 2,2,2-trifluoroacetic acid is a slow and tight binding inhibitor of PDE4B. It is highly selective for PDE4, with >380,000-fold selectivity versus PDE1/2/3/5/6 and >2500-fold selectivity against PDE4B versus PDE7.科学的研究の応用

Chromatography and Polypeptide Separation

GSK256066 2,2,2-trifluoroacetic acid has been used in gel permeation chromatography of proteins and peptides, providing an effective solvent for polypeptides. Its volatility and low ultraviolet light absorbance allow for the elution of polypeptides as sharp peaks. This method is especially suitable for separating peptides of low molecular weight (Irvine & Shaw, 1986).

Atmospheric Partitioning

The Henry's law constant of trifluoroacetic acid has been determined, providing insights into how trifluoroacetic acid partitions into liquid water in the atmosphere. This is important for understanding its environmental impact and behavior in different atmospheric conditions (Bowden, Clegg, & Brimblecombe, 1996).

Ab Initio Calculations

Trifluoroacetic acid's pKa value has been calculated using high-level ab initio methods, contributing significantly to computational chemistry and the understanding of acid-base chemistry in theoretical studies (Namazian, Zakery, Noorbala, & Coote, 2008).

Organic Synthesis Applications

This acid has a wide range of uses in organic synthesis, serving as a solvent, catalyst, and reagent in various chemical transformations, including rearrangements, deprotections, oxidations, reductions, and condensations (López & Salazar, 2013).

Catalytic Reactions

GSK256066 2,2,2-trifluoroacetic acid has been used to prepare magnesium 2,2,2-trifluoroacetate, an efficient catalyst for synthesizing 1-amidoalkyl-2-naphthol derivatives, highlighting its role in multi-component chemical reactions (Shafiee, Moloudi, Jervekani, & Ghashang, 2012).

Photocatalysis

Its role in enhancing the photocatalytic activity of F-doped TiO2, prepared by a modified sol-gel method, demonstrates its application in photocatalysis. The usage of trifluoroacetic acid as a fluorine precursor significantly modifies the properties of the catalyst, making it applicable in photocatalysis industries (Samsudin, Hamid, Juan, Basirun, Kandjani, & Bhargava, 2016).

作用機序

特性

IUPAC Name |

6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O5S.C2HF3O2/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4;3-2(4,5)1(6)7/h5-15H,1-4H3,(H2,28,32)(H,29,30);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTKEASHQDSBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F3N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856163 | |

| Record name | Trifluoroacetic acid--6-[3-(dimethylcarbamoyl)benzene-1-sulfonyl]-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1415560-64-3 | |

| Record name | Trifluoroacetic acid--6-[3-(dimethylcarbamoyl)benzene-1-sulfonyl]-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

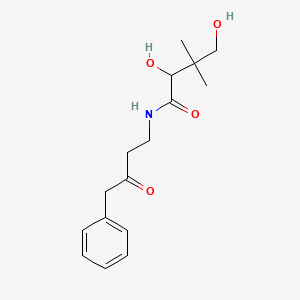

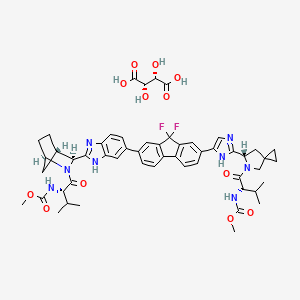

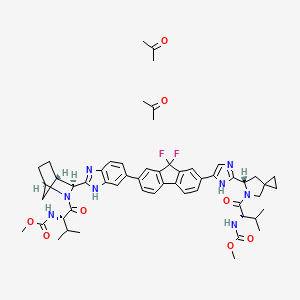

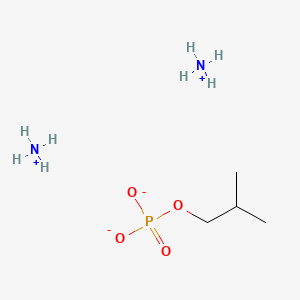

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![azanium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1139150.png)